

# Application Notes and Protocols: 800CW Maleimide Antibody Labeling

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## Compound of Interest

Compound Name: 800CW maleimide

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## Introduction

IRDye 800CW is a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for a variety of applications, including western blotting, immunofluorescence microscopy, and in vivo imaging.[1] The maleimide functional group of IRDye 800CW specifically and efficiently reacts with free sulfhydryl (thiol) groups to form a stable thioether bond.[2][3] This protocol provides a detailed procedure for labeling antibodies with IRDye **800CW maleimide**, including antibody reduction, conjugation, and purification of the final conjugate.

The maleimide-thiol conjugation chemistry is a widely used method for bioconjugation due to its high selectivity and efficiency under mild reaction conditions.[4] The reaction occurs at a pH range of 6.5-7.5, where the maleimide group selectively targets sulfhydryl groups, minimizing non-specific reactions with other amino acid residues like lysine.[2] Since antibodies typically possess stable disulfide bonds within their structure, a reduction step is necessary to generate free thiol groups for labeling. This is commonly achieved by using mild reducing agents that selectively cleave the interchain disulfide bonds in the hinge region of the antibody.

## Key Experimental Parameters

Successful antibody labeling with **800CW maleimide** depends on several critical parameters that should be optimized for each specific antibody and application. The following table

summarizes the key quantitative data and recommended conditions.

Parameter	Recommended Value/Range	Notes
Antibody Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Reducing Agent	TCEP, DTT, or 2-Mercaptoethylamine (MEM)	TCEP is often preferred as it is less prone to air oxidation.
Reducing Agent Concentration	10-100 fold molar excess over antibody	The optimal concentration depends on the specific antibody and desired degree of reduction.
Reduction Incubation Time	30-90 minutes	Incubation time should be optimized to achieve sufficient reduction without denaturing the antibody.
Reaction Buffer	Phosphate Buffered Saline (PBS) or other buffers at pH 6.5-7.5	Buffers should be free of thiols. Avoid pH above 8.0 to prevent reaction with amines.
Dye to Antibody Molar Ratio	2:1 to 20:1	A higher ratio can increase the degree of labeling, but excessive labeling may affect antibody function.
Labeling Reaction Time	2 hours at room temperature or overnight at 4°C	Longer incubation at lower temperatures may be necessary for sensitive antibodies.
Purification Method	Dialysis, Size Exclusion Chromatography, Desalting Spin Columns	Choice of method depends on the scale of the reaction and the required purity of the conjugate.
Storage Conditions	4°C for short-term (up to 2 weeks), -20°C for long-term	Protect from light. Addition of a stabilizing protein like BSA is

recommended for long-term storage.

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## Experimental Protocols

This section provides a detailed step-by-step protocol for the reduction of an antibody, conjugation with **800CW maleimide**, and purification of the labeled antibody.

### I. Antibody Reduction (Generation of Free Thiols)

This protocol describes the reduction of antibody disulfide bonds to generate free sulfhydryl groups necessary for maleimide conjugation.

Materials:

- Antibody of interest
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Tris(2-carboxyethyl)phosphine (TCEP) or other suitable reducing agent
- Desalting spin column or size exclusion chromatography system

Procedure:

- Prepare the antibody in PBS at a concentration of 1-10 mg/mL.
- Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
- Add the reducing agent to the antibody solution to a final concentration that provides a 10-100 fold molar excess.
- Incubate the reaction mixture for 30-90 minutes at room temperature or 37°C.
- Immediately after incubation, remove the excess reducing agent using a desalting spin column or size exclusion chromatography, exchanging the buffer to fresh PBS (pH 7.2-7.4). This step is critical as the reducing agent will compete with the antibody for reaction with the maleimide dye.

## II. Antibody Conjugation with 800CW Maleimide

This protocol details the conjugation of the reduced antibody with the **800CW maleimide** dye.

Materials:

- Reduced antibody in PBS (from step I)
- IRDye® **800CW Maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

- Allow the vial of IRDye **800CW Maleimide** to warm to room temperature.
- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Protect the solution from light.
- Add the **800CW maleimide** stock solution to the reduced antibody solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).
- Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

## III. Purification of the Labeled Antibody

This protocol describes the removal of unconjugated **800CW maleimide** from the labeled antibody.

Materials:

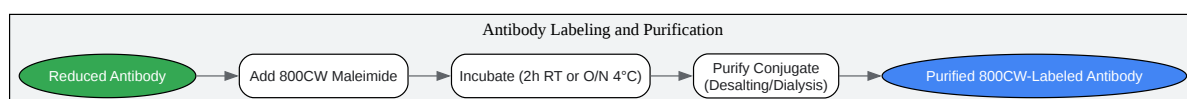
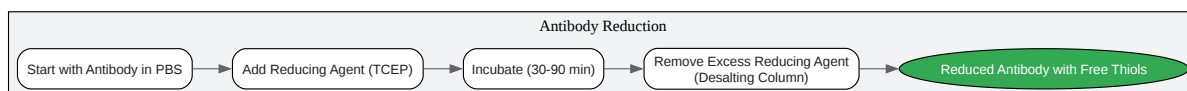
- Antibody conjugation reaction mixture (from step II)
- Desalting spin column, dialysis cassette, or size exclusion chromatography system
- PBS, pH 7.4

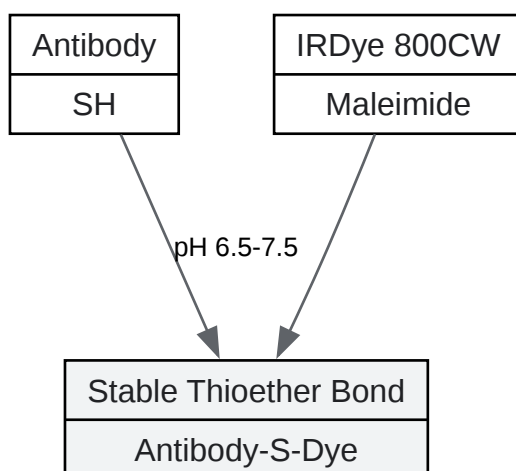
Procedure:

- Purify the labeled antibody from the excess, unreacted dye using a desalting spin column, dialysis, or size exclusion chromatography.
- If using a desalting column, apply the reaction mixture to a pre-equilibrated column and centrifuge according to the manufacturer's instructions to collect the purified conjugate.
- If using dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.
- The purified, labeled antibody is now ready for characterization and use.

## Visualization of Experimental Workflows

The following diagrams illustrate the key processes involved in the **800CW maleimide** antibody labeling protocol.





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